molecular formula C4H5F2NO3 B15294010 2-(2,2-Difluoroacetamido)acetic acid

2-(2,2-Difluoroacetamido)acetic acid

Cat. No.: B15294010
M. Wt: 153.08 g/mol
InChI Key: KAWOQXYYRSVAJD-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroacetamido)acetic acid is a chemical building block that integrates a glycine moiety with a difluoroacetamide group. This structure makes it a compound of interest in organic synthesis and drug discovery research. The difluoroacetamide group is known to be a key structural motif in the design of high-affinity ligands for biological targets; for instance, similar 2,2-difluoroacetamide proline and pipecolate esters have been identified as potent ligands for FKBP12, with rotamase inhibitory activity comparable to their ketoamide counterparts . The presence of the two fluorine atoms on the acetamide group is significant, as fluorination is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . The geminal difluoro motif can also participate in specific intramolecular interactions, such as with phenyl rings and hydroxyl groups in protein binding pockets, which can be crucial for enhancing binding affinity and selectivity . Furthermore, the carboxylic acid functional group provides a versatile handle for further synthetic modifications, allowing researchers to create amide bonds or esters for peptide-mimetics or prodrug development. This compound is presented as a valuable synthetic intermediate for researchers developing novel bioactive molecules, particularly in the fields of protease inhibition and targeted protein degradation. 2-(2,2-Difluoroacetamido)acetic acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H5F2NO3

Molecular Weight

153.08 g/mol

IUPAC Name

2-[(2,2-difluoroacetyl)amino]acetic acid

InChI

InChI=1S/C4H5F2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9)

InChI Key

KAWOQXYYRSVAJD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroacetamido)acetic acid typically involves the reaction of difluoroacetic acid with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of 2-(2,2-Difluoroacetamido)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroacetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

2-(2,2-Difluoroacetamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce difluoroacetamido groups into target molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2,2-Difluoroacetamido)acetic acid with key analogs based on molecular structure, properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
2-(2,2-Difluoroacetamido)acetic acid C₄H₅F₂NO₃ (inferred) -NHCOCF₂- attached to acetic acid ~169.09 (calculated) Likely high metabolic stability; potential use in peptide synthesis or enzyme inhibitors
2-(2-Acetamidoacetamido)acetic acid C₆H₁₀N₂O₄ -NHCOCH₂NHCO- backbone 174.16 Skin/eye irritant (H315-H319); used in biochemical research
2-[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid C₈H₅Cl₂F₂NO₃S Dichlorothiophene + difluoroacetamido 304.10 Agrochemical applications; halogenation enhances pesticidal activity
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate C₇H₁₀F₃NO₃ Trifluoro + methyl ester 219.16 Enhanced lipophilicity; intermediate in drug synthesis
(3R,4R,5S)-4-(2,2-Difluoroacetamido)-5-guanidino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylic acid C₁₉H₂₉F₂N₅O₅ Cyclohexene + guanidino + difluoro 453.47 Neuraminidase inhibitor; antiviral applications

Key Observations:

Structural Modifications and Physicochemical Properties Fluorination: The difluoro group in 2-(2,2-Difluoroacetamido)acetic acid increases electronegativity and resistance to enzymatic degradation compared to non-fluorinated analogs like 2-(2-Acetamidoacetamido)acetic acid . Halogenation: Derivatives with chlorine (e.g., dichlorothiophene in ) exhibit enhanced pesticidal activity due to increased electrophilicity and binding affinity to target enzymes. Esterification: Ethyl ester derivatives (e.g., ) improve solubility in organic solvents, facilitating synthetic applications.

Synthetic Challenges

  • The synthesis of difluoroacetamido derivatives often involves reactive intermediates like 2,2-difluoroacetic anhydride, requiring controlled conditions (e.g., dry THF, low temperatures) to avoid side reactions .
  • Yields for such compounds vary widely; for example, a bromophenyl-substituted analog achieved only 25% yield due to steric hindrance .

Biological and Industrial Applications Pharmaceuticals: Difluoroacetamido-modified cyclohexene derivatives (e.g., ) demonstrate potent neuraminidase inhibition, relevant for antiviral drug development. Agrochemicals: Chlorinated thiophene derivatives (e.g., ) are effective in pest control, leveraging halogen-π interactions for target binding.

Q & A

Q. What are the established synthetic routes for 2-(2,2-Difluoroacetamido)acetic acid, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2,2-difluoroacetic acid derivatives with glycine or its analogs. Key steps include:
  • Anhydride Activation : Reacting 2,2-difluoroacetic anhydride with a protected amino acid (e.g., Fmoc-glycine) in dry THF under nitrogen, using N-methylmorpholine (NMM) as a base .

  • Purification : Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water is employed to isolate the product.

  • Optimization : Temperature (0–25°C) and reaction time (4–24 hours) are critical to minimize side reactions. Monitoring via TLC or LC-MS ensures intermediate stability .

    • Example Reaction Parameters :
StepReagentsSolventTemperatureTimeYield
Coupling2,2-Difluoroacetic anhydride, Fmoc-glycineTHF0–25°C12–24 h60–75%
PurificationAcetonitrile/water (20–80%)>95% purity

Q. How is 2-(2,2-Difluoroacetamido)acetic acid characterized structurally and analytically?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR in DMSO-d6 or CDCl3 confirm the presence of difluoroacetamido (δ ~5.5–6.5 ppm for 19^{19}F) and glycine backbone (δ ~3.8–4.2 ppm for α-H) .
  • Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion [M+H]+^+ at m/z 182.03 (calculated for C4_4H6_6F2_2N2_2O3_3) .
  • X-ray Crystallography : For crystalline derivatives, SHELXL software refines structural parameters (bond lengths, angles) using high-resolution data .

Q. What are the primary research applications of 2-(2,2-Difluoroacetamido)acetic acid in medicinal chemistry?

  • Methodological Answer :
  • Peptide Modification : Incorporation into peptide chains via solid-phase synthesis to study fluorination effects on bioavailability and target binding .
  • Enzyme Inhibition : Assays (e.g., fluorogenic substrates) evaluate interactions with proteases or kinases, comparing IC50_{50} values against non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) and simulate NMR chemical shifts. Compare with experimental 19^{19}F NMR to identify conformational flexibility .
  • Dynamic NMR Studies : Variable-temperature NMR (VT-NMR) detects rotational barriers in the difluoroacetamido group, explaining split peaks at low temperatures .

Q. What strategies mitigate instability of 2-(2,2-Difluoroacetamido)acetic acid under acidic or basic conditions?

  • Methodological Answer :
  • pH Stability Profiling : Conduct kinetic studies in buffers (pH 2–12) at 25–37°C. LC-MS monitors degradation products (e.g., glycine or difluoroacetic acid).
  • Stabilization : Lyophilization at pH 6–7 or formulation with cyclodextrins improves shelf life .

Q. How do fluorination patterns influence the compound’s bioactivity in cellular assays?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 2,2,2-trifluoro or monofluoro derivatives) and test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers).
  • Fluorine NMR Titration : Track binding to serum albumin or receptors by observing 19^{19}F signal shifts .

Q. What advanced chromatographic methods detect trace impurities in synthesized batches?

  • Methodological Answer :
  • UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. MRM transitions target impurities (e.g., unreacted glycine: m/z 76→30) .
  • Validation : Follow ICH guidelines for LOD (≤0.1%) and LOQ (≤0.3%) using spiked samples .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?

  • Methodological Answer :
  • Equilibrium Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify via UV-Vis (λ = 210 nm) .
  • Co-solvent Screening : Test DMSO, PEG-400, or ethanol (5–20% v/v) to identify solubility enhancers .

Tables of Key Parameters

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CHigher temps reduce diastereomer formation
Reaction Time12–24 h<12 h: Incomplete coupling; >24 h: Degradation
SolventDry THFMinimizes hydrolysis of anhydride

Q. Table 2: Analytical Techniques for Impurity Profiling

TechniqueColumnMobile PhaseDetectionLOD
UHPLC-MS/MSC18 (2.1 × 100 mm)0.1% FA in H2_2O/ACNMRM (m/z 182→136)0.05%

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